molecular formula C18H15NO4 B2424080 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione CAS No. 226218-61-7

1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B2424080
CAS No.: 226218-61-7
M. Wt: 309.321
InChI Key: SXBXGURRDRCIDJ-UHFFFAOYSA-N
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Description

1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione, also known as DPA, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields. It is a derivative of pyrrolidine-2,5-dione, a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on various enzymes . For instance, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H15NO4, and its molecular weight is 309.321.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione has been utilized in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, indicating its role in the development of novel amino acid derivatives. This process is significant in terms of yield and purity, providing a streamlined method for producing these important biochemical compounds (Cal et al., 2012).

Development of Anti-AIDS Drugs

The compound is a key building block in the synthesis of HIV protease inhibitors, a class of drugs crucial in the treatment of AIDS. The synthesis involves a diphenylprolinol-catalyzed enantio- and diastereoselective cross aldol reaction, showcasing its importance in pharmaceutical research (Hayashi et al., 2016).

Antimicrobial Potential

Novel azaimidoxy compounds, including variants of this compound, have been synthesized and shown potential as chemotherapeutic agents with antimicrobial activities. This suggests its role in the development of new treatments for microbial infections (Jain et al., 2006).

Organic Synthesis and Catalysis

It has been used in the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones, demonstrating its utility in organic synthesis and catalysis. This highlights its significance in creating complex molecular structures with potential applications in various chemical industries (Yang et al., 2015).

Conversion to Other Chemical Structures

The compound has been studied for its conversion to maleimide through tosylation, shedding light on its versatile nature in chemical transformations. This knowledge is beneficial for understanding the properties of related organic compounds (Yan et al., 2018).

Future Directions

The pyrrolidine-2,5-dione scaffold, to which 1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione belongs, is a versatile scaffold that can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . This opens up opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-15-11-12-16(21)19(15)23-18(22)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBXGURRDRCIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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